molecular formula C11H13NO2 B11906047 2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol

2H-Spiro[benzofuran-3,3'-pyrrolidin]-6-ol

Cat. No.: B11906047
M. Wt: 191.23 g/mol
InChI Key: WUOUWFIYLUJUCT-UHFFFAOYSA-N
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Description

2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is a spirocyclic compound that features a unique three-dimensional structure. This compound is characterized by a benzofuran ring fused to a pyrrolidine ring, with a hydroxyl group attached to the benzofuran moiety. The spirocyclic structure imparts significant rigidity and three-dimensionality, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol typically involves a multi-step process. One common method includes the cycloaddition reaction between benzofuran derivatives and pyrrolidine precursors. The reaction conditions often involve the use of catalysts such as Lewis acids to facilitate the cycloaddition process .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while substitution reactions can introduce various functional groups onto the benzofuran or pyrrolidine rings .

Mechanism of Action

The mechanism of action of 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The exact pathways and molecular targets depend on the specific biological context and the structure of the compound .

Comparison with Similar Compounds

Uniqueness: 2H-Spiro[benzofuran-3,3’-pyrrolidin]-6-ol is unique due to its specific combination of benzofuran and pyrrolidine rings, which imparts distinct chemical and biological properties. The presence of the hydroxyl group further enhances its reactivity and potential for functionalization .

Properties

Molecular Formula

C11H13NO2

Molecular Weight

191.23 g/mol

IUPAC Name

spiro[2H-1-benzofuran-3,3'-pyrrolidine]-6-ol

InChI

InChI=1S/C11H13NO2/c13-8-1-2-9-10(5-8)14-7-11(9)3-4-12-6-11/h1-2,5,12-13H,3-4,6-7H2

InChI Key

WUOUWFIYLUJUCT-UHFFFAOYSA-N

Canonical SMILES

C1CNCC12COC3=C2C=CC(=C3)O

Origin of Product

United States

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